Product packaging for Enciprazine hydrochloride(Cat. No.:CAS No. 68576-88-5)

Enciprazine hydrochloride

Cat. No.: B1196143
CAS No.: 68576-88-5
M. Wt: 469.0 g/mol
InChI Key: PCKGRKXFRXZKJB-UHFFFAOYSA-N
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Description

Historical Context of Phenylpiperazine Anxiolytic Development

The development of phenylpiperazine compounds as potential treatments for anxiety and other central nervous system disorders has a significant history in psychopharmacology. This class of drugs is characterized by a phenyl group attached to a piperazine (B1678402) ring, a structure that has proven to be a versatile scaffold for targeting various neurotransmitter receptors. drugs.comjustdial.com

The quest for anxiolytics with improved side-effect profiles compared to traditional benzodiazepines spurred research into novel mechanisms of action. nih.gov Phenylpiperazines emerged as a promising class, with many compounds demonstrating affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which are known to play crucial roles in the modulation of mood and anxiety. drugs.com The development of drugs like trazodone (B27368) in the 1960s, a phenylpiperazine derivative, marked a significant step in establishing this chemical class in the treatment of depression and anxiety disorders. wikipedia.org

The overarching goal within this research area was to create "anxioselective" anxiolytics—agents that could effectively reduce anxiety without the pronounced sedative and dependence-producing effects associated with benzodiazepines. nih.gov This led to the exploration of compounds with more specific receptor binding profiles, particularly those targeting subtypes of serotonin receptors like 5-HT1A.

Developmental Trajectory and Research Classification of Enciprazine (B1671271) Hydrochloride (WY-48624, D-3112)

Enciprazine, chemically a propanolamine (B44665) derivative, emerged from this research landscape as a novel phenylpiperazine compound. nih.govnih.gov It was classified as an anxiolytic and antipsychotic agent. mental-health-matters.orgwikipedia.orgnucleos.com The compound is identified by several codes, including its International Nonproprietary Name (INN) and British Approved Name (BAN) as enciprazine, the United States Adopted Name (USAN) as enciprazine hydrochloride, and the developmental codes WY-48624 and D-3112. mental-health-matters.orgwikipedia.orgnucleos.com

Preclinical studies indicated that enciprazine possesses a pharmacological profile with similarities to buspirone (B1668070). nih.gov Its mechanism of action involves high affinity for the α1-adrenergic receptor and the 5-HT1A receptor. mental-health-matters.orgwikipedia.orgnucleos.com Initially, it was hypothesized that a significant active metabolite, ortho-methoxyphenylpiperazine (oMeOPP), a serotonin receptor agonist with high affinity for the 5-HT1A receptor, would be produced. mental-health-matters.orgwikipedia.orgnucleos.com However, subsequent research did not support this initial assumption. mental-health-matters.orgwikipedia.orgnucleos.com

Enciprazine progressed to clinical trials for the treatment of anxiety disorders, reaching Phase III in its development. ncats.io A placebo-controlled study in patients with generalized anxiety disorder showed a statistically significant improvement in Hamilton Anxiety Scale (HAM-A) scores for patients treated with enciprazine compared to placebo. nih.gov Specifically, a "last observation carried forward" analysis revealed a mean improvement of -11.0 for the enciprazine groups versus -4.4 for the placebo group. nih.gov In this study, 52% of patients receiving enciprazine were rated as "much" or "very much" improved, while no placebo patients achieved a comparable level of improvement. nih.gov Another pilot study also demonstrated its efficacy in out-patients with anxious and anxious-depressive syndromes, particularly in those with mild illness. nih.gov Despite these promising early findings, the development of enciprazine was ultimately discontinued, and it was never marketed. mental-health-matters.orgwikipedia.orgnucleos.comncats.io

Recent research has explored novel applications for this compound, including its formulation in niosomes for potential use in cancer therapy research. doaj.org

Table 1: this compound Identification

Identifier Type Identifier
International Nonproprietary Name (INN) Enciprazine
British Approved Name (BAN) Enciprazine
United States Adopted Name (USAN) This compound

Table 2: Key Research Findings for Enciprazine in Generalized Anxiety Disorder

Metric Enciprazine Treatment Groups (Combined) Placebo Group
Mean Improvement in HAM-A Score (Week 5, LOCF) -11.0 -4.4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H33ClN2O6 B1196143 Enciprazine hydrochloride CAS No. 68576-88-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

68576-88-5

Molecular Formula

C23H33ClN2O6

Molecular Weight

469.0 g/mol

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol;hydrochloride

InChI

InChI=1S/C23H32N2O6.ClH/c1-27-20-8-6-5-7-19(20)25-11-9-24(10-12-25)15-17(26)16-31-18-13-21(28-2)23(30-4)22(14-18)29-3;/h5-8,13-14,17,26H,9-12,15-16H2,1-4H3;1H

InChI Key

PCKGRKXFRXZKJB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O.Cl.Cl

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O.Cl

Other CAS No.

68576-88-5

Related CAS

68576-86-3 (Parent)

Synonyms

enciprazine
enciprazine hydrochloride

Origin of Product

United States

Advanced Synthetic Methodologies for Enciprazine Hydrochloride

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods, which combine the selectivity of biological catalysts with the practicality of chemical reactions, have been effectively employed in the synthesis of enciprazine (B1671271). researchgate.netscispace.com These approaches are particularly valuable for establishing stereochemical control, a critical aspect in the synthesis of chiral drug molecules like enciprazine.

Asymmetric Synthesis of Enantiopure Enciprazine Hydrochloride

The asymmetric synthesis of enantiopure (S)-enciprazine has been a significant focus of research, leveraging the high selectivity of enzymes to resolve racemic mixtures or to create chiral centers with high enantiomeric excess. researchgate.netthieme-connect.com A key strategy involves the kinetic resolution of a racemic intermediate, allowing for the separation of the desired enantiomer.

One prominent chemo-enzymatic route describes the synthesis of both racemic and enantiopure (S)-enciprazine. researchgate.net This process highlights the use of enzymes to achieve the desired stereochemistry, which is often difficult to obtain through purely chemical means. The enantiopure (S)-isomer is of particular interest due to potentially different pharmacological profiles of the individual enantiomers.

A noteworthy method for achieving enantiopure (S)-enciprazine involves the hydrolytic kinetic resolution (HKR) of a key epoxide intermediate. thieme-connect.comresearchgate.net This reaction utilizes a chiral catalyst system to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer in high purity. Specifically, the (R,R)-salen-cobalt(III) complex has been effectively used as a catalyst for this resolution. thieme-connect.com

Stereoselective Synthesis of Key Intermediates

The successful synthesis of enantiopure enciprazine heavily relies on the stereoselective preparation of its key intermediates. patsnap.com The central chiral building block in many synthetic routes is an epoxide, which is then opened by a piperazine (B1678402) derivative to form the final propanolamine (B44665) structure.

A crucial intermediate is (S)-2-[(3,4,5-trimethoxyphenoxy)methyl]oxirane. researchgate.netthieme-connect.com The synthesis of this enantiopure epoxide is a critical step that dictates the stereochemistry of the final enciprazine molecule. The hydrolytic kinetic resolution method has proven to be an efficient way to obtain this intermediate with high enantiomeric purity. thieme-connect.comresearchgate.net Once the enantiopure (S)-epoxide is obtained, it can be reacted with the appropriate piperazine derivative to yield (S)-enciprazine. researchgate.net

Conventional Chemical Synthesis Pathways

Conventional chemical synthesis provides an alternative to chemo-enzymatic methods for producing this compound. researchgate.netresearchgate.net These routes typically involve multi-step sequences starting from commercially available materials.

A common conventional synthesis involves the alkylation of 3,4,5-trimethoxyphenol (B152058) with epichlorohydrin. wikipedia.org This reaction forms the epoxide intermediate, [(3,4,5-Trimethoxyphenoxy)methyl]oxirane. wikipedia.org The subsequent step is the opening of this epoxide ring with o-anisyl-piperazine to complete the synthesis of enciprazine. wikipedia.org This pathway, while straightforward, typically results in a racemic mixture of enciprazine, which would then require a separate resolution step to isolate the individual enantiomers if desired.

Optimization of Synthetic Routes for Research Scale

Optimizing synthetic routes is crucial for improving efficiency, yield, and cost-effectiveness, particularly for research-scale production where material availability and reaction conditions can be significant factors. patsnap.com

For enciprazine synthesis, optimization efforts have focused on various aspects of the reaction sequence. For instance, the hydrolytic kinetic resolution method using the (R,R)-salen-cobalt(III) complex for generating the chiral epoxide intermediate is noted for its efficiency and practicality on a gram scale. researchgate.net This suggests a viable method for producing sufficient quantities of enantiopure material for research purposes.

Further optimization can be seen in the selection of catalysts and reaction conditions. For example, the use of zinc tetrafluoroborate (B81430) hydrate (B1144303) has been explored as a mild and efficient catalyst for the ring-opening of epoxides with amines. acs.org While this specific study focused on the synthesis of metoprolol, the principles of using such catalysts to achieve high yields and selectivities under mild, solvent-free conditions could potentially be applied and optimized for the synthesis of enciprazine and its analogues. acs.org Such methodological advancements are key to streamlining the synthesis for laboratory-scale applications.

Molecular Pharmacology and Receptor Interaction Profiles

Serotonin (B10506) Receptor Agonism: Investigation of 5-HT1A Receptor Systems

Enciprazine (B1671271) is identified as a potent agonist of the 5-HT1A serotonin receptor. medchemexpress.commedchemexpress.com This receptor is a G protein-coupled receptor that mediates inhibitory neurotransmission. wikidoc.org The interaction of enciprazine with the 5-HT1A receptor system is a significant component of its pharmacological activity, contributing to its anxiolytic potential. wikipedia.orgmedchemexpress.compatsnap.com Its high affinity for this receptor subtype places it within a class of compounds that modulate serotonergic pathways. wikipedia.orgiiab.memental-health-matters.orgwikiwand.com

Adrenergic Receptor Affinity: Examination of Alpha-1 Adrenoceptor Binding

The compound shows a high affinity for the alpha-1 (α1) adrenergic receptor. wikipedia.orgiiab.mewikiwand.com α1-adrenergic receptors are G protein-coupled receptors involved in various physiological processes, including the contraction of smooth muscle. wikipedia.org The binding of enciprazine to these receptors indicates a potential influence on the adrenergic system, which is integral to the body's "fight-or-flight" response and the regulation of blood pressure and arousal. wikipedia.orgguidetopharmacology.org

GABA-A Receptor Modulatory Activity

Research identifies enciprazine as a GABA-A receptor agonist. ncats.io GABA-A receptors are ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the brain. nih.govwikipedia.org As an agonist, enciprazine was found to directly activate these receptors. ncats.io This interaction is believed to be a key mechanism for its anxiolytic effects, as modulation of GABA-A receptors is a common target for anti-anxiety medications. ncats.iowikipedia.org The development of enciprazine reached Phase III clinical trials for anxiety disorders based on this activity before being discontinued. ncats.io

Elucidation of Active Metabolite Research (e.g., ortho-methoxyphenylpiperazine)

Initial research into enciprazine's metabolism anticipated that ortho-methoxyphenylpiperazine (oMeOPP), a compound known to be a serotonin receptor agonist with high affinity for the 5-HT1A receptor, would be a significant active metabolite. wikipedia.orgiiab.memental-health-matters.org However, subsequent investigations revealed that this was not the case. wikipedia.orgiiab.mewikiwand.com

Further studies identified other metabolites. One presumed major metabolite, O-methoxy-phenyl-piperazine (D 15157), was found to induce electroencephalogram (EEG) changes in rats that were dose-related to those caused by enciprazine itself. researchgate.net Another metabolite, (R,S)-1-4-(1-methoxy-4-hydroxy-phenyl)piperazin-1-yl-3-(3,4,5- trimethoxyphenoxy)propan-2-ol-dihydrochloride (D 20092), produced only minimal changes in the power spectra of rat EEGs, suggesting it is not a significantly active metabolite. researchgate.net

Data Tables

Table 1: Receptor Interaction Profile of Enciprazine

Receptor TargetInteraction TypeReference
5-HT1A ReceptorPotent Agonist wikipedia.orgmedchemexpress.compatsnap.com
Alpha-1 AdrenoceptorHigh Affinity wikipedia.orgiiab.meresearchgate.net
GABA-A ReceptorAgonist ncats.io

Table 2: Investigated Metabolites of Enciprazine

Metabolite Name/CodeInitial Hypothesis/FindingReference
ortho-methoxyphenylpiperazine (oMeOPP)Initially presumed to be a significant active metabolite, but later research disproved this. wikipedia.orgiiab.memental-health-matters.org
O-methoxy-phenyl-piperazine (D 15157)Found to produce pharmacological effects in rats similar to the parent compound. researchgate.net
(R,S)-1-4-(1-methoxy-4-hydroxy-phenyl)piperazin-1-yl-3-(3,4,5- trimethoxyphenoxy)propan-2-ol-dihydrochloride (D 20092)Evoked only minimal changes in activity, suggesting it is not a major active metabolite. researchgate.net

Preclinical Pharmacological Investigations: in Vitro and in Vivo Models

Neuropharmacological Research in Animal Models

Preclinical research into Enciprazine (B1671271) hydrochloride has utilized animal models to characterize its effects on the central nervous system, particularly its potential as an anxiolytic agent. wikipedia.orgcapes.gov.br

Electrophysiological Correlates of Central Nervous System Activity (e.g., EEG alterations in rodents)

The effects of Enciprazine on the central nervous system have been characterized by studying its impact on the cortical electrical activity in freely-moving rats. In one key study, the electroencephalogram (EEG) patterns induced by Enciprazine were compared to those produced by the anxiolytic buspirone (B1668070) and the benzodiazepine (B76468) diazepam. journalgrid.com

The administration of Enciprazine was found to induce high-voltage slow waves in the EEG of the rats. journalgrid.com This electrophysiological signature was distinct from the effects observed with the other tested compounds. Diazepam is known to induce sedative properties and increase beta-band activity, while decreasing the power of low-frequency bands. ncats.io The unique EEG profile of Enciprazine suggests a different mechanism of central nervous system activity compared to established anxiolytics like buspirone and diazepam. journalgrid.com

Behavioral Phenotyping in Anxiolytic Research Paradigms

Enciprazine has been evaluated in several behavioral models in rodents to assess its anxiolytic potential. wikipedia.org These studies have demonstrated that the compound possesses marked antiaggressive and anxiolytic properties. wikipedia.org The anxiolytic activity of Enciprazine has been reported to be comparable to that of benzodiazepines in certain tests.

Key findings from these behavioral paradigms include:

In the mice fighting test , Enciprazine was shown to be as efficient as benzodiazepines.

In the elevated plus-maze test , a standard model for assessing anxiety, Enciprazine caused a weak prolongation of the time rats spent on the open arms. In contrast, buspirone was ineffective in this model.

A significant advantage noted in these studies was that the most potent anxiolytic effects of Enciprazine were observed at doses that did not induce significant sedation or ataxia, common side effects associated with benzodiazepines.

These findings from animal models underscored the promise of Enciprazine as a non-benzodiazepine anxiolytic agent. capes.gov.br

Table 1: Summary of Enciprazine Effects in Anxiolytic Behavioral Models

Behavioral ModelAnimalObserved Effect of EnciprazineComparison with Other AgentsCitation
Mice Fighting TestMicePotent antiaggressive and anxiolytic activityAs efficient as benzodiazepines (e.g., diazepam, clobazam)
Elevated Plus-MazeRatsWeak prolongation of time spent on open armsBuspirone was ineffective
Sedation/Ataxia TestsMiceWeak activity in tests for sedation and ataxiaSignificantly superior to benzodiazepines

In Vitro Cellular Research on Antineoplastic Potential

More recent research has shifted focus to investigate the potential of Enciprazine hydrochloride as an anticancer agent, specifically in the context of colorectal cancer. journalgrid.comj-epilepsy.orgnih.gov These studies have primarily utilized in vitro models with colorectal cancer cell lines.

Colorectal Cancer Cell Line Studies

Investigations have demonstrated that niosome-encapsulated formulations of this compound can effectively inhibit the growth of colorectal cancer cells. ncats.ioj-epilepsy.orgnih.gov Colorectal cancer (CRC) is noted as the second most widespread cancer globally. j-epilepsy.org The research suggests that niosomal encapsulation may improve the efficacy of the compound in combating cancer. j-epilepsy.org

Cellular Proliferation Inhibition Mechanisms

Studies using colorectal cancer cell lines, such as HCT-116, have shown that this compound formulations inhibit cellular proliferation. criver.comnih.gov The MTT assay, a standard colorimetric assay for measuring cellular metabolic activity, demonstrated dose-dependent cytotoxicity of these formulations. journalgrid.com A scratch assay also confirmed the antiproliferative efficacy of the formulations. journalgrid.com These findings indicate that this compound can suppress the growth and spread of colorectal cancer cells in vitro. journalgrid.com

Apoptosis Induction Pathways (e.g., Caspase activation, Bcl-2/Bax modulation)

In addition to inhibiting proliferation, this compound has been shown to induce apoptosis, or programmed cell death, in colorectal cancer cells. journalgrid.comj-epilepsy.orgnih.gov The induction of apoptosis is a crucial mechanism for many anticancer therapies.

The apoptotic process involves a cascade of molecular events, including the activation of specific enzymes called caspases and the regulation by the Bcl-2 family of proteins. The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of whether a cell will undergo apoptosis. An increase in the Bax/Bcl-2 ratio makes the cell more susceptible to apoptosis. Caspases, such as caspase-3 and caspase-7, are key executioners in the apoptotic pathway, and their activation leads to the cleavage of cellular proteins and ultimately cell death.

In studies with this compound niosomes:

Flow cytometry data confirmed that the formulations led to enhanced cytotoxicity through an increased rate of apoptosis. journalgrid.com

An ELISA assay specifically evaluated the presence of caspase-3 and caspase-7, confirming the activation of the apoptotic pathway. journalgrid.com

These results suggest that this compound exerts its antineoplastic effects on colorectal cancer cells, at least in part, by triggering the intrinsic apoptotic pathway, marked by the activation of executioner caspases. journalgrid.com

Table 2: In Vitro Antineoplastic Effects of this compound on Colorectal Cancer Cells

Assay / MethodEndpoint MeasuredResultInferred MechanismCitation
MTT AssayCellular Viability / CytotoxicityDose-dependent cytotoxicity observedInhibition of cellular proliferation journalgrid.com
Scratch AssayCell Migration / ProliferationAntiproliferative efficacy demonstratedInhibition of cellular proliferation journalgrid.com
Flow CytometryApoptosis RateEnhanced apoptosis rate with formulationsInduction of programmed cell death journalgrid.com
ELISA AssayCaspase-3 and Caspase-7 levelsActivation of caspase-3 and caspase-7 confirmedActivation of the apoptotic cascade journalgrid.com
Cell Cycle Progression Analysis

The effect of targeting mutant isocitrate dehydrogenase 2 (IDH2) on the cell cycle of cancer cells has been a subject of preclinical investigation. The primary mechanism of Enasidenib is the inhibition of mutant IDH2, which leads to reduced levels of the oncometabolite 2-hydroxyglutarate (2-HG) and promotes the differentiation of cancer cells. drugbank.comnih.gov This induction of differentiation is inherently linked to changes in cell proliferation and cell cycle control.

In studies on chondrosarcoma models, the antitumor effects of Enasidenib were associated with the repression of proliferative pathways. ashpublications.org Transcriptomic analysis of Enasidenib-sensitive cells revealed a significant downregulation of pathways involved in cell cycle progression, including E2F downstream targets and G2/M checkpoint signaling. ashpublications.orgresearchgate.net E2F is a critical transcription factor that governs the transition through the cell cycle, and its suppression suggests a mechanism by which Enasidenib halts uncontrolled cancer cell proliferation. drugbank.com

DNA flow cytometric analysis has been used to quantify these effects. In a study using HL-60(TB) leukemia cells, treatment with an analogue of Enasidenib resulted in significant alterations in cell cycle distribution compared to a control group. A notable finding was a 14-fold increase in the percentage of apoptotic cells in the pre-G1 phase. haematologica.org This was accompanied by a concurrent decrease in the percentage of cells in the G2/M phase, indicating cell cycle arrest. haematologica.org

The table below summarizes the findings from the DNA flow cytometric analysis on HL-60(TB) cells.

In Vitro Cell Invasion Assays

In vitro cell invasion assays are fundamental tools in cancer research to assess the metastatic potential of tumor cells and to screen for compounds that may inhibit this process. scientificlabs.co.uk These assays measure the ability of cancer cells to migrate through an extracellular matrix (ECM) barrier, mimicking a key step of invasion in vivo. researchgate.netyoutube.com While the primary mechanism of Enasidenib is the induction of cell differentiation, investigating its impact on cell motility and invasion is relevant, as related IDH inhibitors have shown effects on these processes. frontiersin.orgfrontiersin.org For instance, the related IDH1 inhibitor Ivosidenib has been shown to inhibit cellular migration and invasion in chondrosarcoma cell lines, and down-regulation of IDH2 was found to inhibit the movement of gastric cancer cells. frontiersin.orgfrontiersin.org

The most common method for these investigations is the Boyden chamber or Transwell® assay. researchgate.net This system uses a porous membrane insert that separates an upper and lower chamber within the well of a culture plate. europa.eu For an invasion assay, the membrane is coated with a layer of ECM proteins, such as Matrigel®, which acts as a reconstituted basement membrane. youtube.com

The general procedure involves seeding cancer cells into the upper chamber in serum-free medium, while the lower chamber contains a medium with a chemoattractant, such as fetal bovine serum. scientificlabs.co.ukcorning.com To invade, cells must actively degrade the ECM barrier and migrate through the pores of the membrane toward the chemoattractant. After a specific incubation period, the non-invading cells on the upper surface of the membrane are removed. The cells that have successfully invaded to the lower surface of the membrane are then fixed, stained (e.g., with crystal violet), and quantified, typically by microscopy or by eluting the dye and measuring its absorbance. scientificlabs.co.ukcorning.com The number of invading cells in a treated group versus a control group provides a quantitative measure of the compound's anti-invasive properties. scientificlabs.co.uk

Kinase Inhibition Profiles in Cancer Models

Enasidenib is a highly selective, small-molecule inhibitor that targets the neomorphic activity of mutant IDH2 enzymes. nih.govashpublications.org Its primary mechanism is not the direct inhibition of protein kinases. The main targets are the R140Q, R172S, and R172K variants of the IDH2 enzyme. drugbank.com However, the efficacy of Enasidenib and mechanisms of resistance to it are closely intertwined with the activity of intracellular kinase signaling pathways.

In preclinical and clinical studies of acute myeloid leukemia (AML), the activation of the mitogen-activated protein kinase (MAPK) pathway has been identified as a potential mechanism of primary resistance to Enasidenib. nih.gov The enrichment of co-occurring mutations in genes of the RAS-MAPK pathway, such as NRAS, was observed in patients who did not respond to Enasidenib therapy. nih.gov This suggests that while Enasidenib effectively inhibits its target, concurrent activation of parallel kinase signaling cascades can bypass its therapeutic effect and sustain leukemic cell growth and survival.

This understanding has prompted investigations into combination therapies. For example, clinical trials have been designed to evaluate Enasidenib in combination with kinase inhibitors, such as Cobimetinib, which targets MEK, a key component of the MAPK pathway. clinicaltrials.govclinicaltrials.gov The rationale is that dual inhibition of the mutant IDH2 pathway and a critical kinase survival pathway could overcome resistance and yield a more potent antitumor response. clinicaltrials.gov Furthermore, off-target selectivity screening of Enasidenib has been conducted, which did not reveal significant inhibition of other kinases that would explain certain observed side effects, underscoring its specificity for mutant IDH2. europa.eu

Hepcidin (B1576463) Regulation in Cancer Pathophysiology

Hepcidin is a peptide hormone produced by the liver that acts as the master regulator of systemic iron homeostasis. frontiersin.orgnih.govnih.gov It functions by controlling the activity of the iron exporter protein ferroportin; high hepcidin levels lead to ferroportin degradation, which in turn decreases iron absorption from the gut and reduces iron release from macrophages. nih.govmdpi.com The dysregulation of hepcidin and iron metabolism is a significant factor in the pathophysiology of certain cancers, particularly myeloid malignancies like myelodysplastic syndromes (MDS) and AML. frontiersin.org

In these conditions, iron metabolism is often disrupted by two opposing factors. First, ineffective erythropoiesis—the disordered production of red blood cells in the bone marrow—is a hallmark of MDS and can lead to the suppression of hepcidin. frontiersin.orgmdpi.com This suppression is mediated by erythroblast-derived factors and results in increased iron absorption and overload, even in the absence of blood transfusions. frontiersin.org Second, chronic inflammation, which is also a feature of these malignancies, can stimulate hepcidin production via cytokines like Interleukin-6 (IL-6). frontiersin.orgplos.org This can lead to the sequestration of iron within macrophages, limiting its availability for the production of new red blood cells and contributing to anemia of inflammation. nih.gov

Enasidenib is indicated for the treatment of relapsed or refractory AML with an IDH2 mutation. nih.gov Its therapeutic action, which involves inhibiting the oncometabolite 2-HG and inducing myeloid differentiation, aims to restore more effective hematopoiesis. drugbank.comnih.gov By alleviating the block in cellular differentiation, treatment with Enasidenib addresses the underlying disease process that contributes to the dysregulation of iron metabolism and hepcidin. While direct studies specifically quantifying the effect of Enasidenib on hepcidin levels are limited, its mechanism of action is directly relevant to the pathophysiological state where hepcidin regulation is impaired. frontiersin.orgsci-hub.se

Structure Activity Relationship Sar Studies of Enciprazine Hydrochloride and Analogs

Phenylpiperazine Core Modifications and Pharmacological Implications

The phenylpiperazine moiety is a cornerstone of many neurologically active drugs and is considered a privileged scaffold in medicinal chemistry. researchgate.net Its structure is frequently found in compounds targeting the central nervous system. The biological activity of these compounds is highly dependent on the substitutions at the 1 and 4 positions of the piperazine (B1678402) ring. researchgate.net For arylpiperazines like enciprazine (B1671271), the nature of the aromatic ring and its substituents, as well as the linker connecting the piperazine to another part of the molecule, dictates receptor affinity and functional activity.

Modifications to this core have profound pharmacological implications. The piperazine ring itself can improve the pharmacokinetic properties of a molecule, such as solubility. researchgate.net The substitution pattern on the phenyl ring attached to the piperazine nitrogen is particularly critical. In a series of N-phenylpiperazine derivatives, the presence and position of substituents on the phenyl ring were evaluated to understand the "ortho effect" on the coplanarity between the piperazine and the aromatic ring, which in turn influences receptor binding. nih.gov For example, the 2-methoxyphenyl group present in enciprazine is a common feature in many 5-HT1A receptor ligands. The metabolic pathways of arylpiperazine drugs often involve N-dealkylation, yielding the core arylpiperazine structure, which itself may possess pharmacological activity. researchgate.net Studies on various analogs show that even minor changes to the phenylpiperazine core, such as altering the substituents on the phenyl ring, can shift a compound's profile from a receptor agonist to an antagonist or alter its selectivity for different receptor subtypes. nih.govresearchgate.net

Functional Group Contributions to Receptor Binding Affinity

The key functional groups of enciprazine contributing to its binding affinity are:

The 2-methoxyphenyl group: The ortho-methoxy substituent on the phenyl ring is crucial. The oxygen atom can act as a hydrogen bond acceptor, and the aromatic ring itself can engage in π-π stacking or hydrophobic interactions within the receptor's binding pocket.

The piperazine nitrogen atoms: The basic nitrogen atoms of the piperazine ring are typically protonated at physiological pH. The resulting positive charge allows for strong ionic interactions with acidic amino acid residues (like aspartate) in the receptor. nih.govunina.it

The propanol (B110389) linker: This flexible chain positions the two aromatic ends of the molecule at an optimal distance for receptor binding. The secondary hydroxyl (-OH) group within this linker is a critical site for hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. nih.gov

The trimethoxyphenoxy group: The ether oxygen linking the propane (B168953) chain to the trimethoxyphenyl ring can act as a hydrogen bond acceptor. nih.gov The three methoxy (B1213986) groups on this terminal phenyl ring contribute to the molecule's electronic and steric profile, influencing how it fits into the receptor binding site and potentially forming additional interactions.

The average binding energies contributed by common functional groups have been calculated from large datasets of drug-receptor interactions. These values help in estimating the theoretical affinity of a molecule.

Functional GroupAverage Intrinsic Binding Energy (kcal/mol)Potential Role in Enciprazine
Charged Amine (N+) 11.5The protonated nitrogen of the piperazine ring can form strong ionic bonds with the receptor. nih.gov
Hydroxyl (OH) 2.5The hydroxyl group on the propanol linker is a key site for hydrogen bonding. nih.gov
Ether (O) 1.1The ether linkage and methoxy groups can act as hydrogen bond acceptors. nih.gov
Aromatic Ring (sp2 C) 0.7The phenyl and trimethoxyphenyl rings can participate in hydrophobic and van der Waals interactions. nih.gov

This table presents generalized average binding energies for functional groups as described in the literature. nih.gov The actual contribution of each group in enciprazine depends on the specific environment of the receptor's binding site.

Stereochemical Influence on Pharmacological Efficacy

Many drugs exist as stereoisomers (enantiomers), which are mirror images of each other. While they have identical physical and chemical properties in an achiral environment, they often exhibit significantly different pharmacological activities and potencies in the chiral environment of the body because they interact differently with target receptors. nih.govmdpi.com

Enciprazine possesses a single chiral center at the carbon atom bearing the hydroxyl group in the propan-2-ol linker. This gives rise to two enantiomers: (S)-enciprazine and (R)-enciprazine. The spatial arrangement of the substituents around this chiral center can drastically affect how the molecule fits into its binding site. nih.gov Research has focused on resolving the racemic mixture of enciprazine to study the individual enantiomers. researchgate.net An efficient asymmetric synthesis for (S)-enciprazine has been described, highlighting the pharmacological interest in the single enantiomer. researchgate.netresearchgate.net Often, one enantiomer carries the desired therapeutic activity, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.gov The development of chiral high-performance liquid chromatography (HPLC) methods has been crucial for separating and analyzing the enantiomers of enciprazine, allowing for the determination of their individual properties. researchgate.net This separation is essential to establish the effectiveness of each isomer and optimize the drug's therapeutic profile. nih.gov

Computational Chemistry Approaches in SAR Elucidation (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational chemistry has become an indispensable tool in drug discovery for elucidating structure-activity relationships. nih.gov Techniques like molecular docking and molecular dynamics (MD) simulations provide detailed insights into how a ligand interacts with its target receptor at an atomic level. mdpi.comebsco.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For enciprazine, docking studies can model its binding pose within the 5-HT1A or α1-adrenergic receptors. targetmol.comsemanticscholar.org These models help identify the specific amino acid residues that interact with key functional groups of the drug, such as the hydrogen bonds formed by the hydroxyl group or the ionic interactions of the piperazine nitrogen. By comparing the docking scores and binding poses of different enciprazine analogs, researchers can rationalize observed differences in their biological activities and guide the design of new, more potent compounds. nih.gov

Molecular Dynamics (MD) Simulations provide a view of the dynamic nature of the drug-receptor complex over time. mdpi.com While docking provides a static snapshot, MD simulations can reveal how the ligand and receptor move and adapt to each other, the stability of key interactions, and the role of water molecules in the binding site. nih.govmdpi.com These simulations can help assess the stability of the binding pose predicted by docking and provide a more accurate estimation of binding free energies, which is crucial for understanding the affinity and selectivity of enciprazine and its analogs. nih.gov

These computational approaches are vital for understanding the complex interplay of forces that govern drug-receptor recognition and are frequently used to investigate SAR, mechanisms of action, and potential drug resistance. nih.govnih.gov

Formulation Research and Advanced Delivery Systems

Niosome Encapsulation Strategies for Enhanced Preclinical Efficacy

The encapsulation of Enciprazine (B1671271) hydrochloride into niosomes (Nio-USAN) has been investigated as a strategy to improve its performance in preclinical studies, particularly in the context of cancer research. doaj.org The thin-film hydration method is a common technique used for the preparation of niosomes, where a mixture of non-ionic surfactants (like Span 60), cholesterol, and the drug are dissolved in an organic solvent, which is then evaporated to form a thin film. mdpi.comresearchgate.net This film is subsequently hydrated with an aqueous medium to form niosomal vesicles. sips.org.in

The rationale behind encapsulating Enciprazine hydrochloride in niosomes is to leverage the unique properties of these nanocarriers. Niosomes can protect the encapsulated drug from degradation, increase its solubility, and facilitate its transport across biological membranes, potentially leading to enhanced bioavailability and targeted delivery. nih.govgsconlinepress.com In preclinical cancer models, niosome-encapsulated this compound has been shown to inhibit the proliferation and induce apoptosis in colorectal cancer cells more efficiently than the free drug. doaj.orgresearchgate.net This enhanced efficacy is attributed to the ability of niosomes to be taken up by cancer cells, thereby increasing the intracellular concentration of the drug.

Two different formulations, designated as F1-Nio-USAN and F2-Nio-USAN, have been developed with average particle sizes of 200 nm and 500 nm, respectively. doaj.org The entrapment efficiency, which represents the percentage of the drug successfully encapsulated within the niosomes, was found to be 85.32 ± 0.27% for F1-Nio-USAN and 87.12 ± 0.35% for F2-Nio-USAN. doaj.org These findings suggest that niosome encapsulation is a viable and efficient method for the delivery of this compound.

In Vitro Assessment of Niosomal Formulations in Cellular Models

The preclinical efficacy of niosome-encapsulated this compound has been rigorously evaluated in various in vitro cellular models. doaj.orgresearchgate.net These studies are crucial for understanding the mechanism of action and for providing a basis for further in vivo investigations.

In studies involving colorectal cancer cell lines, such as HT-29, niosomal formulations of this compound have demonstrated significant anti-cancer activity. doaj.org Techniques like the MTT assay, which measures cell viability, have been employed to assess the cytotoxic effects of the formulations. researchgate.net The results have consistently shown that Nio-USAN inhibits cancer cell proliferation in a dose-dependent manner. researchgate.net

Furthermore, flow cytometry analysis has been used to investigate the effects of Nio-USAN on the cell cycle and apoptosis. In one study, the F1-Nio-USAN formulation induced significant apoptosis in HT-29 cells. The distribution of cells was reported as 43% in early apoptosis, 21% in late apoptosis, 7% necrotic, and 29% viable. doaj.org This indicates that the niosomal formulation effectively triggers programmed cell death in cancer cells.

To further elucidate the apoptotic pathway, the expression of apoptosis-related genes has been assessed using quantitative real-time PCR (qRT-PCR). doaj.org Treatment with Nio-USAN led to a significant upregulation of pro-apoptotic genes such as cas8, Bid, BAX, cas9, and cas3, and a significant downregulation of the anti-apoptotic gene BCL2 when compared to the control group. doaj.org These molecular findings provide strong evidence for the apoptosis-inducing capabilities of niosome-encapsulated this compound in cancer cells.

Optimization of Niosome Characteristics for Research Applications

The effectiveness of niosomes as a drug delivery system is highly dependent on their physicochemical properties. Therefore, significant research efforts have been directed towards optimizing niosome characteristics such as size, entrapment efficiency, and stability for various research applications. nih.govmdpi.com

Vesicle Size: The size of the niosomes is a critical parameter that influences their in vivo distribution, cellular uptake, and drug release profile. researchgate.netnih.gov For instance, in the case of this compound niosomes, formulations with different sizes (200 nm and 500 nm) have been developed and evaluated. doaj.org The preparation method, such as the thin-film hydration technique followed by sonication or extrusion, can be controlled to produce niosomes of a desired size. sips.org.inmdpi.com

Entrapment Efficiency: The entrapment efficiency (EE%) is a measure of the amount of drug successfully encapsulated within the niosomes and is a key indicator of the formulation's quality. researchgate.net High entrapment efficiency is desirable to maximize the drug payload and reduce the amount of free drug. The EE% is influenced by several factors, including the composition of the niosomes (e.g., the ratio of surfactant to cholesterol), the physicochemical properties of the drug, and the preparation method used. nih.govmdpi.com For this compound niosomes, high entrapment efficiencies of over 85% have been achieved, demonstrating the suitability of this delivery system. doaj.org

Table 1: Characteristics of this compound Niosomal Formulations

FormulationAverage Particle Size (nm)Entrapment Efficiency (EE%)
F1-Nio-USAN20085.32 ± 0.27
F2-Nio-USAN50087.12 ± 0.35

Data sourced from a study on the efficacy of niosome-encapsulated this compound in colorectal cancer cells. doaj.org

Stability: The stability of niosomal formulations is crucial for their storage and eventual application. dovepress.com Stability studies are typically conducted to assess changes in particle size, entrapment efficiency, and drug leakage over time under different storage conditions. mdpi.com The inclusion of cholesterol in the niosomal membrane is known to improve vesicle stability by reducing the permeability of the bilayer. mdpi.com

Methodological Approaches in Enciprazine Hydrochloride Research

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone in pharmacology for characterizing the interaction between a compound and its receptor targets. nih.gov These assays are fundamental in the early stages of drug discovery to determine the affinity and selectivity of a test compound like Enciprazine (B1671271) hydrochloride. merckmillipore.com The basic principle involves incubating a radiolabeled ligand (a molecule that binds to a receptor) with a preparation containing the receptor of interest, such as membranes isolated from cells engineered to overexpress a specific receptor. nih.govsci-hub.se By measuring the amount of radioactivity bound to the receptors, researchers can elucidate key binding parameters.

There are three primary types of radioligand binding experiments:

Saturation Assays: In these experiments, increasing concentrations of a radiolabeled ligand are incubated with the receptor preparation to determine the density of receptors in the tissue (Bmax) and the equilibrium dissociation constant (KD) of the radiolabeled ligand, which is a measure of its affinity. nih.govperceptive.com

Competition Assays: These are used to determine the affinity of an unlabeled compound (like Enciprazine hydrochloride) for a receptor. perceptive.com A fixed concentration of a radioligand is used, and it competes for binding to the receptor with various concentrations of the unlabeled test compound. The results are used to calculate the inhibitory constant (Ki), which indicates the affinity of the test compound for the receptor. nih.govperceptive.com

Kinetic Assays: These experiments measure the rates at which a radioligand associates with (kon) and dissociates from (koff) the receptor. nih.govperceptive.com This provides insight into the dynamics of the ligand-receptor interaction.

The process typically involves separating the receptor-bound radioligand from the unbound (free) radioligand, often through rapid filtration over glass fiber filters that trap the cell membranes. merckmillipore.com The radioactivity retained on the filters is then quantified using a scintillation counter. merckmillipore.com Nonspecific binding is determined by adding a high concentration of an unlabeled competitor to block all specific binding to the receptor, and this value is subtracted from the total binding to yield the specific binding. sci-hub.se

Table 1: Types of Radioligand Binding Assays and Their Outputs

Assay Type Purpose Key Parameters Measured
Saturation Assay To determine receptor density and the affinity of the radiolabeled ligand. Bmax (Maximum binding capacity), KD (Equilibrium dissociation constant)
Competition Assay To determine the affinity of an unlabeled test compound for the receptor. Ki (Inhibitory constant), IC50 (Half maximal inhibitory concentration)

| Kinetic Assay | To study the rate of ligand-receptor binding and unbinding. | kon (Association rate constant), koff (Dissociation rate constant) |

Quantitative Real-Time PCR for Gene Expression Analysis in Cellular Models

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a powerful technique used to measure the expression levels of specific genes within cells or tissues. nih.gov In the context of this compound research, qRT-PCR can reveal how the compound modulates the transcription of genes that are relevant to its mechanism of action. For instance, it can be used to assess changes in the expression of genes encoding for specific receptors or downstream signaling proteins after cells are treated with the compound. frontiersin.org

The methodology begins with the isolation of messenger RNA (mRNA) from a cellular model. This mRNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the PCR amplification. In real-time PCR, the amplification of DNA is monitored in real-time using fluorescent dyes or probes. The point at which the fluorescence signal crosses a certain threshold is used to calculate the initial amount of the target mRNA.

A critical aspect of qRT-PCR is data normalization. frontiersin.org To ensure that comparisons between treated and untreated samples are accurate, the expression of the target gene is normalized to the expression of one or more reference genes (often called housekeeping genes). nih.gov The ideal reference gene is one whose expression remains stable and is unaffected by the experimental conditions. nih.govfrontiersin.org The selection of appropriate reference genes must be rigorously validated for each specific cellular model and experimental condition to ensure the reliability of the results. mdpi.com

Table 2: Considerations for Reference Gene Selection in qRT-PCR

Consideration Description Examples of Common Reference Genes
Expression Stability The gene's expression should not vary across different experimental conditions or cell types being studied. GAPDH, Actin, RPL13, B2M, TIP41
Expression Level The gene should be expressed at a moderate level, similar to the target genes, to ensure reliable detection.
Validation Stability must be experimentally validated using software tools like geNorm or NormFinder for each new model or treatment. frontiersin.orgmdpi.com

| Lack of Pseudogenes | The primers should be designed to avoid amplifying processed pseudogenes from genomic DNA. | |

Spectroscopic and Chromatographic Techniques for Compound Characterization and Purity Assessment

Before a compound like this compound can be studied biologically, its chemical identity, structure, and purity must be rigorously established. This is accomplished using a combination of spectroscopic and chromatographic techniques. mdpi.com

Chromatography is a set of laboratory techniques for the separation of mixtures. ijrpc.com High-Performance Liquid Chromatography (HPLC) is the preeminent chromatographic method in pharmaceutical analysis for assessing the purity of a compound. unige.ch In a typical Reversed-Phase HPLC (RP-HPLC) setup, the compound is dissolved in a solvent and passed through a column packed with a nonpolar stationary phase. A polar mobile phase is used to elute the compound, and its purity is determined by the presence of a single major peak in the resulting chromatogram. unige.ch The presence of other peaks indicates impurities. ijrpc.com HPLC can also be adapted to determine important physicochemical properties like the acid dissociation constant (pKa) and the partition coefficient (logP). jrespharm.com

Spectroscopic techniques are used to elucidate the molecular structure of the compound and confirm its identity. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to analyze compounds with chromophores and can be used for quantitative analysis.

Often, these techniques are combined (hyphenated), such as in Liquid Chromatography-Mass Spectrometry (LC-MS), to separate impurities and identify them simultaneously. ijrpc.com

Table 3: Analytical Techniques for Compound Characterization

Technique Primary Application Information Provided
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of mixtures. unige.ch Quantifies the percentage of the main compound and detects impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation. Detailed map of the atomic structure of the molecule.
Mass Spectrometry (MS) Molecular weight determination and structural information. Precise molecular mass and fragmentation patterns for identification.

| Infrared (IR) Spectroscopy | Functional group identification. | Presence of specific chemical bonds and functional groups. |

In Vivo Animal Model Design and Assessment Paradigms

The selection of an appropriate animal model is a crucial step. nih.gov Rodents, such as rats and mice, are commonly used in preclinical research due to their physiological similarities to humans in many respects, well-understood genetics, and established experimental protocols. researchgate.net The chosen model should ideally mimic key aspects of the human condition or disease being targeted, a concept known as face validity or clinical translatability. plos.org

The design of in vivo studies involves several key considerations, including the route of administration, the number of animals required to achieve statistical power, and the specific endpoints to be measured. Assessment paradigms can be diverse and may include:

Behavioral tests to assess effects on motor activity, anxiety, depression, or cognition.

Physiological measurements such as body temperature, blood pressure, or electroencephalography (EEG).

Pharmacokinetic studies involving the collection of blood or tissue samples over time to determine the compound's concentration.

Target engagement studies which may use techniques like ex vivo autoradiography to confirm that the compound is reaching and binding to its intended target in the brain or other organs. perceptive.com

All animal studies must be conducted in compliance with strict ethical guidelines and regulations for animal welfare. pharmaron.com

Table 5: Key Considerations in the Design of In Vivo Animal Studies

Consideration Description
Model Selection Choosing an animal species and strain that is relevant to the human disease or physiological system under investigation. plos.org
Ethical Approval Ensuring the study protocol is approved by an Institutional Animal Care and Use Committee (IACUC) to uphold animal welfare standards.
Endpoint Definition Clearly defining the primary and secondary outcome measures (e.g., behavioral changes, biomarker levels) before the study begins.
Group Size and Randomization Calculating the appropriate number of animals per group to ensure statistical validity and randomly assigning animals to treatment groups to avoid bias.

| Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation | Designing the study to allow for the correlation of the compound's concentration in the body (PK) with its biological effect (PD). |

Future Research Directions and Unexplored Avenues

Elucidation of Novel Molecular Targets

The known pharmacological profile of enciprazine (B1671271) is centered on its high affinity for the 5-HT1A and α1-adrenergic receptors. wikipedia.orgnucleos.com However, the full spectrum of its molecular interactions within the central nervous system (CNS) is likely more complex. Future research should prioritize the deorphanization of its complete target profile to better understand its therapeutic and potential side effects.

Key areas for investigation include:

Biased Agonism at 5-HT1A Receptors: The 5-HT1A receptor can signal through various intracellular pathways. nih.gov Investigating whether enciprazine acts as a "biased agonist," preferentially activating specific downstream signaling cascades (e.g., G-protein-dependent vs. β-arrestin-dependent pathways), could provide crucial insights. nih.govresearchgate.net Biased ligands can offer more refined therapeutic effects with fewer side effects. nih.gov

Interaction with Trace Amine-Associated Receptors (TAARs): TAARs, particularly TAAR1, are emerging as important modulators of dopaminergic and serotonergic systems and are considered promising targets for schizophrenia and other psychiatric disorders. mdpi.com Given enciprazine's activity at dopamine (B1211576) D2 receptors, exploring its potential interaction with TAAR1 could open new therapeutic hypotheses. nih.govmdpi.com

A recent study, while not on enciprazine itself, highlighted the value of identifying novel ligands for D2 and 5-HT1A receptors as potential multi-target antipsychotics, reinforcing the importance of this line of inquiry. nih.gov

Application in Emerging Preclinical Disease Models

Translational research relies on robust animal models that accurately reflect human disease states. mdpi.commdpi.com While enciprazine was likely tested in standard models of anxiety and psychosis, future studies should employ more sophisticated and specific preclinical models to explore its potential in other, more nuanced, neuropsychiatric domains. nih.govfrontiersin.org

Potential Disease AreaEmerging Preclinical ModelsRationale for Enciprazine Application
Anhedonia/Motivation Deficits Sucrose preference test, effort-based decision-making tasks. The interplay between 5-HT1A and D2 receptors is crucial for reward processing and motivation. Enciprazine's profile may help restore hedonic tone.
Cognitive Deficits in Schizophrenia Novel object recognition, T-maze tasks, attentional set-shifting tests. D2 and 5-HT1A receptor modulation is known to impact cognitive functions, which are often treatment-resistant in schizophrenia. mdpi.com
Social Withdrawal Social interaction tests, resident-intruder paradigms.Serotonergic and dopaminergic pathways heavily influence social behavior, suggesting a potential role for enciprazine in addressing negative symptoms.

Furthermore, the use of optogenetics and chemogenetics in animal models could allow for precise circuit-level dissection of how enciprazine modulates neural activity in brain regions relevant to these disorders. nih.gov A recent report also highlighted the potential of niosomes containing enciprazine hydrochloride to induce apoptosis in colorectal cancer cells, suggesting an entirely new and unexplored therapeutic avenue in oncology that warrants further preclinical investigation. researchgate.netscispace.com

Development of Advanced Synthetic Strategies for Novel Analogs

The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nsf.govnih.govmdpi.com This provides a strong foundation for creating novel analogs of enciprazine with improved properties. Future synthetic efforts should move beyond simple modifications and embrace advanced strategies.

Key Synthetic Approaches:

C–H Functionalization: Traditional synthesis often focuses on modifying the nitrogen atoms of the piperazine ring. nsf.gov Modern methods allow for direct C–H functionalization of the piperazine core, opening up new chemical space to explore structure-activity relationships (SAR). nsf.govmdpi.com This could lead to analogs with improved selectivity, metabolic stability, or brain penetration.

Combinatorial Chemistry and High-Throughput Synthesis: To efficiently explore the SAR around the enciprazine scaffold, parallel synthesis techniques can be employed to create large libraries of related compounds. mdpi.com This allows for rapid identification of promising candidates.

Stereoselective Synthesis: Enciprazine possesses a chiral center. Developing efficient stereoselective or asymmetric synthetic routes would allow for the isolation and individual testing of each enantiomer. wikipedia.orgresearchgate.net It is common for enantiomers to have different pharmacological activities and side-effect profiles.

By systematically modifying the different parts of the enciprazine molecule (the trimethoxyphenoxy group, the propanol (B110389) linker, and the arylpiperazine moiety), chemists can fine-tune its pharmacological profile. wikipedia.orgnih.govcollaborativedrug.com

Integration of Omics Technologies in Pharmacological Profiling

To achieve a holistic understanding of enciprazine's biological impact, future research must integrate "omics" technologies. researchgate.net These approaches provide an unbiased, system-wide view of the molecular changes induced by a drug, moving beyond single-target interactions. biorxiv.orgbiorxiv.orgresearchgate.net

Omics TechnologyApplication for Enciprazine ResearchPotential Insights
Pharmacogenomics/Transcriptomics Analyze gene expression changes in brain tissue or cell cultures after enciprazine exposure. biorxiv.orgIdentify novel signaling pathways modulated by the drug; discover potential biomarkers for treatment response.
Pharmacoproteomics Quantify changes in protein expression and post-translational modifications. mdpi.comElucidate downstream effects on cellular communication, signaling, and neuroinflammation; identify protein-level biomarkers.
Pharmacometabolomics Profile changes in endogenous metabolites in response to enciprazine. researchgate.netUnderstand the drug's impact on neurochemical pathways and energy metabolism within the brain.

Integrating multi-omics data can create a comprehensive "signature" of enciprazine's effects, helping to predict its therapeutic efficacy and potential liabilities more accurately. researchgate.netmdpi.com This data-rich approach is becoming essential for modern drug discovery and repurposing, particularly in complex fields like psychiatry. biorxiv.org

Q & A

Basic: What are the key physicochemical properties and regulatory identifiers of Enciprazine hydrochloride?

Answer:
this compound (C₂₃H₃₂N₂O₆·2HCl) is a synthetic anxiolytic agent classified under the piperazine derivatives. Its molecular structure includes a 2-methoxyphenyl group and a 3,4,5-trimethoxyphenoxy moiety, with a chiral center contributing to stereoisomerism . Key identifiers:

  • SMILES : COC1CCCCC1N2CCN(CC2)CC(COC3CC(C(C(C3)OC)OC)OC)O.Cl.Cl .
  • Regulatory codes : US FDA Unique Ingredient Identifier (YTO3CZ93HM), NIH Compound ID 50221, and NCI Concept Code C87666 .
  • Tariff classifications : HS 29335995 (Harmonized System) and SITC 51576 .

Methodological Note : Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to validate batch-specific purity and stereochemical configuration .

Basic: What analytical techniques are recommended for characterizing this compound in research settings?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Optimize reverse-phase columns (C18) with UV detection at 254 nm to quantify Enciprazine in biological matrices. Validate methods per ICH guidelines for linearity (1–100 µg/mL) and recovery (>95%) .
  • X-ray Crystallography : Resolve stereoisomeric purity, critical for pharmacological activity, by analyzing single-crystal structures .
  • Thermogravimetric Analysis (TGA) : Assess hygroscopicity and thermal stability, as the dihydrochloride salt may degrade above 200°C .

Advanced: How to design in vivo studies to evaluate Enciprazine’s anxiolytic efficacy while minimizing bias?

Answer:

  • Animal Models : Use male Sprague-Dawley rats in elevated plus-maze (EPM) or Vogel conflict tests. Dose ranges: 1–10 mg/kg (oral) or 0.1–1 mg/kg (intraperitoneal) .
  • Control Groups : Include positive controls (e.g., diazepam 2 mg/kg) and vehicle controls. Randomize treatment administration to mitigate order effects .
  • Blinding : Implement double-blind protocols for behavioral scoring to reduce observer bias .
  • Data Analysis : Apply ANOVA with post-hoc Tukey tests for cross-group comparisons. Report effect sizes (Cohen’s d) for clinical relevance .

Advanced: How to resolve discrepancies in reported pharmacokinetic (PK) parameters of this compound?

Answer:
Conflicting PK data (e.g., bioavailability variations) often arise from:

  • Formulation Differences : Compare dissolution profiles of freebase vs. hydrochloride salts using USP Apparatus II (paddle, 50 rpm, pH 6.8 buffer) .
  • Species-Specific Metabolism : Conduct cross-species microsomal stability assays (human vs. rodent) to identify CYP450 isoform contributions (e.g., CYP3A4/5) .
  • Statistical Harmonization : Use meta-analysis tools (e.g., RevMan) to pool data from multiple studies, adjusting for covariates like body weight and dosing intervals .

Advanced: What strategies improve this compound’s stability in preclinical formulations?

Answer:

  • Lyophilization : Prepare lyophilized powders with trehalose (1:1 w/w) to enhance shelf-life (>24 months at -20°C). Confirm stability via accelerated testing (40°C/75% RH for 6 months) .
  • pH Optimization : Formulate solutions at pH 4.5–5.5 (acetate buffer) to prevent hydrolysis of the piperazine moiety .
  • Light Protection : Use amber vials to avoid photodegradation, validated by UV-spectral shifts under ICH Q1B light exposure conditions .

Advanced: How to analyze contradictory dose-response relationships in Enciprazine’s receptor binding assays?

Answer:

  • Receptor Profiling : Conduct radioligand displacement assays (e.g., 5-HT₁A, D₂ receptors) with [³H]-8-OH-DPAT and [³H]-spiperone. Report IC₅₀ values with 95% confidence intervals .
  • Allosteric Modulation : Test for positive/negative cooperativity using Schild regression analysis to explain biphasic dose-response curves .
  • Computational Modeling : Apply molecular docking (AutoDock Vina) to predict binding affinities at polymorphic receptor variants (e.g., 5-HT₁A Gly22Ser) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.